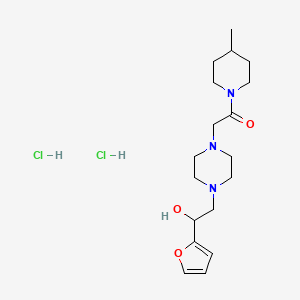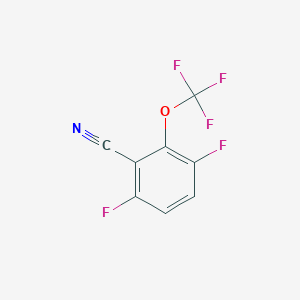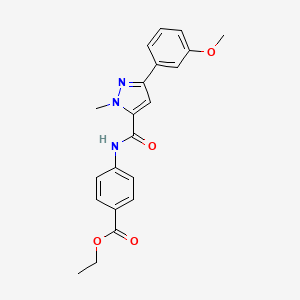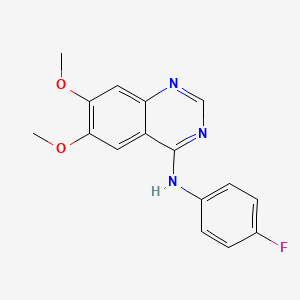
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride is a useful research compound. Its molecular formula is C18H31Cl2N3O3 and its molecular weight is 408.36. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
Research on derivatives of furan and piperazine compounds has led to the development of novel molecules with potential pharmacological applications. For example, Kumar et al. (2017) synthesized a series of novel derivatives with antidepressant and antianxiety activities, indicating the therapeutic potential of these compounds in mental health disorders (Kumar et al., 2017).
Metabolic Pathways and Drug Development
Investigations into the metabolism of related compounds, such as prazosin, have provided insights into the biotransformation pathways in liver microsomes and hepatocytes. This research is crucial for drug development and safety evaluation, as understanding metabolic pathways can help predict potential drug interactions and toxicities (Erve et al., 2007).
Antitumor and Antiviral Activities
Compounds derived from furan and piperazine have been evaluated for their antitumor and antiviral activities. For instance, compounds isolated from Jishengella endophytica showed activity against the influenza A virus, suggesting their potential as antiviral agents (Wang et al., 2014). Additionally, novel furan/thiophene and piperazine-containing compounds exhibited significant fungicidal activity, indicating their application in developing new agrochemicals (Wang et al., 2015).
Novel Ligands for PET Imaging
The development of novel ligands for PET imaging of neuroinflammation is another area of research. For example, a compound designed for PET imaging of the colony-stimulating factor 1 receptor showed promise in detecting neuroinflammation, a key factor in neurodegenerative diseases (Lee et al., 2022).
Antibacterial and Corrosion Inhibition
Compounds with furan and piperazine structures have been explored for their antibacterial activities and potential as corrosion inhibitors. Kumar et al. (2021) synthesized Terazosin hydrochloride derivatives that showed potent antibacterial activity, highlighting their potential in combating bacterial infections (Kumar et al., 2021).
properties
IUPAC Name |
2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-1-(4-methylpiperidin-1-yl)ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3.2ClH/c1-15-4-6-21(7-5-15)18(23)14-20-10-8-19(9-11-20)13-16(22)17-3-2-12-24-17;;/h2-3,12,15-16,22H,4-11,13-14H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQDDIMIUQEDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2CCN(CC2)CC(C3=CC=CO3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-Methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-carbamic acid tert-butyl ester](/img/structure/B2986745.png)
![N-cyclopentyl-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2986748.png)



![Methyl 2-[[2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2986753.png)


![N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]prop-2-enamide](/img/structure/B2986756.png)
![1H-isochromene-1,3,4-trione 4-[N-(2,4-dibromophenyl)hydrazone]](/img/structure/B2986758.png)

![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2986760.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)
